![molecular formula C8H7N5S B3199149 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide CAS No. 1016776-89-8](/img/structure/B3199149.png)
2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide
Overview
Description
2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridine family and has a triazole ring attached to it. In
Scientific Research Applications
Heterocyclic Chemistry and Biological Activities
Triazoles, including compounds similar to 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide, are recognized for their broad range of biological activities. They have been explored for antimicrobial, antitumoral, anti-inflammatory, and antiviral properties. The structural versatility of triazole derivatives allows for the development of new chemical entities with potential pharmaceutical applications. This has prompted a significant interest in synthesizing and evaluating these compounds against various biological targets (Ferreira et al., 2013).
Optical Sensors and Electrochemical Activity
Triazole derivatives have also been utilized as recognition units in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. This includes pyrimidine derivatives, which are important for their sensing materials and have a range of biological and medicinal applications (Jindal & Kaur, 2021).
Synthesis Techniques and Green Chemistry
The synthesis of triazole derivatives, including eco-friendly approaches, has been a topic of research to improve the efficiency and sustainability of chemical processes. Advances in this area include methodologies that reduce environmental impact, highlighting the ongoing efforts to develop greener synthetic routes for triazole compounds (de Souza et al., 2019).
Material Science and Proton-conducting Membranes
In the field of material science, triazole derivatives have been studied for their potential in the development of proton-conducting membranes for fuel cell applications. The incorporation of triazole-based compounds into polymer matrices has shown to improve thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions, making them promising materials for next-generation energy technologies (Prozorova & Pozdnyakov, 2023).
Corrosion Inhibition
Another notable application of triazole derivatives is in the field of corrosion inhibition. Specifically, 1,2,3-triazole derivatives have been highlighted for their effectiveness as molecular corrosion inhibitors for various metals and alloys, demonstrating the potential of triazole-based compounds, including this compound, in protecting metal surfaces from corrosion in aggressive media (Hrimla et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been studied for their anticancer properties, suggesting potential targets within cancer cell lines .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various cellular pathways, particularly those involved in cancer cell proliferation .
Result of Action
Related compounds have been shown to exhibit anticancer activity, suggesting that this compound may also have similar effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)pyridine-4-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5S/c9-8(14)6-1-2-11-7(3-6)13-5-10-4-12-13/h1-5H,(H2,9,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGFGGIMMAZCHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=S)N)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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